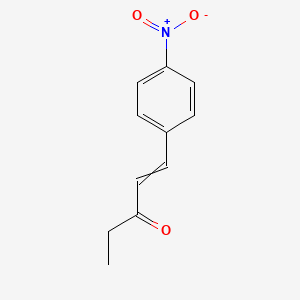
1-(4-Nitrophenyl)pent-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrophenyl)pent-1-en-3-one is an organic compound with the molecular formula C₁₁H₁₁NO₃ It is characterized by the presence of a nitrophenyl group attached to a pentenone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)pent-1-en-3-one can be synthesized through several methods. One common approach involves the aldol condensation of 4-nitrobenzaldehyde with 1-penten-3-one. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out in an aqueous or alcoholic medium. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced purification techniques such as recrystallization or column chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)pent-1-en-3-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Reduction: 1-(4-Aminophenyl)pent-1-en-3-one.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Nitrophenyl)pent-1-en-3-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)pent-1-en-3-one and its derivatives involves interactions with various molecular targets. For example, its reduction products may interact with enzymes or receptors in biological systems, leading to specific biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
1-(4-Nitrophenyl)but-1-en-3-one: Similar structure but with a shorter carbon chain.
1-(4-Nitrophenyl)hex-1-en-3-one: Similar structure but with a longer carbon chain.
4-Nitroacetophenone: Contains a nitrophenyl group but lacks the enone functionality.
Uniqueness: 1-(4-Nitrophenyl)pent-1-en-3-one is unique due to its specific carbon chain length and the presence of both nitrophenyl and enone functionalities
Properties
CAS No. |
38940-35-1 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
1-(4-nitrophenyl)pent-1-en-3-one |
InChI |
InChI=1S/C11H11NO3/c1-2-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-8H,2H2,1H3 |
InChI Key |
UXKOHIVGWGOZBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















